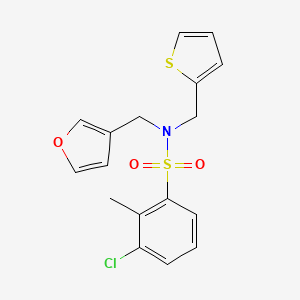

3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide" is a compound that can be synthesized through various chemical reactions, involving components like furan and thiophene. The compound's structure and properties make it a subject of interest in the field of organic chemistry.

Synthesis Analysis

The synthesis of related benzenesulfonamides involves gold(I)-catalyzed oxidation and cascade reactions, starting from accessible materials and leading to a variety of N-(furan-3-ylmethylene)benzenesulfonamides (Wang et al., 2014). Multicomponent synthesis methods have been developed to produce highly functionalized bifurans and 2-(thiophen-2-yl)furans, incorporating furan or thiophene-2-carbonyl chloride and isocyanides (Sayahi et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds involves intricate intermolecular interactions. Studies on isomorphous benzenesulfonamide crystal structures have revealed the significance of C-H...O, C-H...π, and C-H...Cl interactions in determining the crystal packing (Bats et al., 2001). The crystal and molecular-electronic structure of related compounds have been explored, showing how steric hindrance and hydrogen bonding influence the compound's properties (Rublova et al., 2017).

Chemical Reactions and Properties

The compound can undergo various chemical reactions, like C-H bond activation and borylation when catalyzed by iron N-heterocyclic carbene complexes, indicating its reactive nature with furans and thiophenes (Hatanaka et al., 2010). Additionally, reactions such as the Beckmann rearrangement have been observed under specific conditions, leading to the formation of different products (Stankyavichus et al., 1999).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives are influenced by the molecular structure and intermolecular interactions. The crystal structure and hydrogen-bonding interactions play a vital role in determining the compound's physical properties and stability (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives can vary significantly depending on the substituents and reaction conditions. Studies on the synthesis of these compounds often involve exploring their reactivity and potential applications, such as their antimicrobial activity (Arora et al., 2013).

Applications De Recherche Scientifique

Synthesis and Characterization

Gold(I)-Catalyzed Synthesis : A study explored the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, showcasing the compound's relevance in complex chemical synthesis and the potential for generating diverse molecular structures with therapeutic relevance (Wang et al., 2014).

Anti-Inflammatory and Anticancer Potential : Research into derivatives of sulfonamides, including the synthesis of novel compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlights the broad therapeutic potential of sulfonamide-based compounds in medical research (Küçükgüzel et al., 2013).

Catalysis and Mechanistic Insights

- C-H Bond Activation and Borylation : Studies have utilized similar structural motifs for catalytic purposes, including the activation of C-H bonds and borylation of furans and thiophenes, demonstrating the utility of such compounds in developing novel catalytic methods and enhancing synthetic efficiency (Hatanaka et al., 2010).

Antimicrobial and Anticancer Applications

Antimicrobial Activity : Research into Schiff bases of similar sulfonamides has shown significant antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents (Arora et al., 2013).

Anticancer and Apoptosis-Inducing Activity : Novel sulfonamide derivatives have been synthesized and shown to possess anticancer activity, apoptosis-inducing activity, and metabolic stability, suggesting their utility in cancer research and therapy development (Żołnowska et al., 2016).

Propriétés

IUPAC Name |

3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3S2/c1-13-16(18)5-2-6-17(13)24(20,21)19(10-14-7-8-22-12-14)11-15-4-3-9-23-15/h2-9,12H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIARMVZRBRUUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2490153.png)

![(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2490154.png)

![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2490156.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2490157.png)

![Ethyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2490162.png)

![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)

![3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2490171.png)

![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)